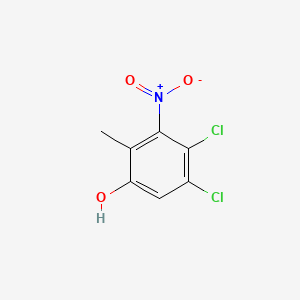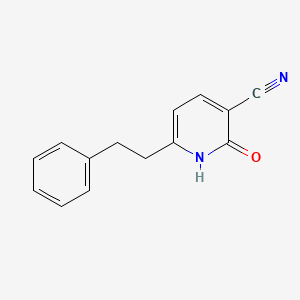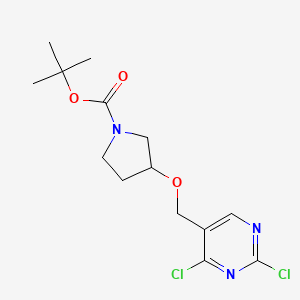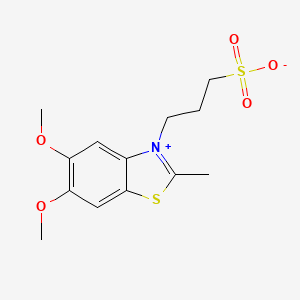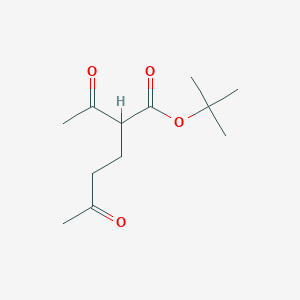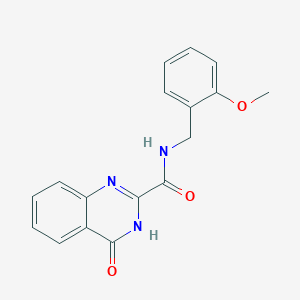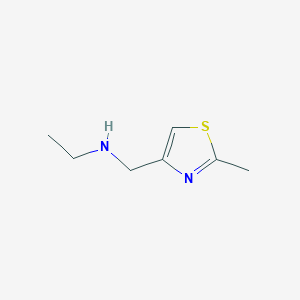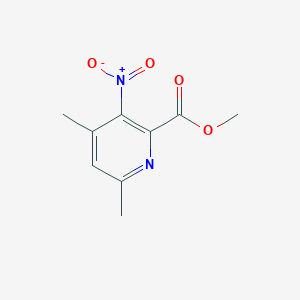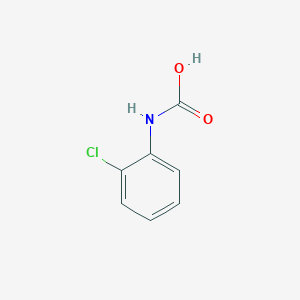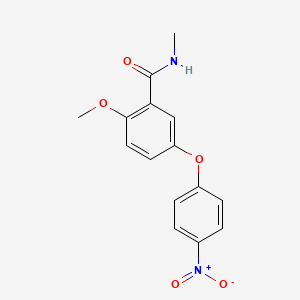
4-(3-(N-methylcarbamoyl)-4-methoxyphenoxy)-1-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxy-N-methyl-5-(4-nitrophenoxy)benzamide is an organic compound with the molecular formula C15H14N2O4 It is characterized by the presence of a methoxy group, a methyl group, and a nitrophenoxy group attached to a benzamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-methyl-5-(4-nitrophenoxy)benzamide typically involves multiple steps. One common method starts with the nitration of an appropriate benzene derivative to introduce the nitro group. This is followed by the introduction of the methoxy group through a methylation reaction. The final step involves the formation of the benzamide structure through an amide coupling reaction. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve the desired product quality.
化学反应分析
Types of Reactions
2-methoxy-N-methyl-5-(4-nitrophenoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy and nitrophenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
2-methoxy-N-methyl-5-(4-nitrophenoxy)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-methoxy-N-methyl-5-(4-nitrophenoxy)benzamide involves its interaction with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the methoxy and methyl groups can influence the compound’s binding affinity to proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- 2-methoxy-5-nitropyridine
- 5-methoxy-2-(5-methyl-4-(4-nitrophenoxy)-1H-pyrazol-3-yl)phenol
Uniqueness
Compared to similar compounds, 2-methoxy-N-methyl-5-(4-nitrophenoxy)benzamide has a unique combination of functional groups that confer distinct chemical and biological properties. Its specific arrangement of methoxy, methyl, and nitrophenoxy groups allows for unique interactions with molecular targets, making it a valuable compound for various applications.
属性
CAS 编号 |
284462-46-0 |
|---|---|
分子式 |
C15H14N2O5 |
分子量 |
302.28 g/mol |
IUPAC 名称 |
2-methoxy-N-methyl-5-(4-nitrophenoxy)benzamide |
InChI |
InChI=1S/C15H14N2O5/c1-16-15(18)13-9-12(7-8-14(13)21-2)22-11-5-3-10(4-6-11)17(19)20/h3-9H,1-2H3,(H,16,18) |
InChI 键 |
YIRKKUTYTOJNDF-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)C1=C(C=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


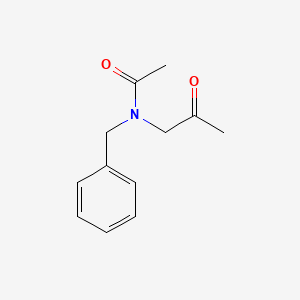
![3-Bromo-2-(4-fluoro-phenyl)-6,7-dihydro-4H-pyraZolo[5,1-c][1,4]oxaZine](/img/structure/B13976786.png)

![8H-Indeno[5,4-b]furan](/img/structure/B13976799.png)
